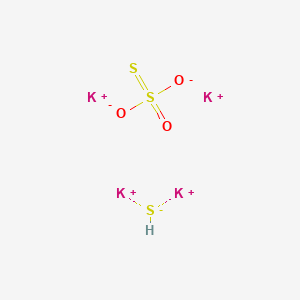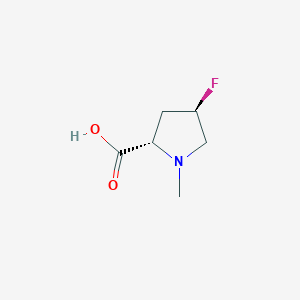![molecular formula C12H9F3N2O B6329834 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% CAS No. 1177269-61-2](/img/structure/B6329834.png)
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% (5-TFMPPA-95) is an organic compound that belongs to the class of compounds known as pyridines. 5-TFMPPA-95 is a colorless liquid with a boiling point of 131 °C and a melting point of -45 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. 5-TFMPPA-95 is a widely used reagent in organic synthesis and is used in the preparation of various pharmaceuticals, agrochemicals, and other compounds.
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is not fully understood. However, it is known that the compound binds to the active sites of enzymes, such as acetylcholinesterase and phosphodiesterase, and inhibits their activity. This inhibition of the enzymes leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% depend on the enzyme that is inhibited. For example, the inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. The inhibition of phosphodiesterase leads to increased levels of cAMP in the body, which can lead to increased energy levels, improved muscle function, and improved metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively stable and does not degrade easily. However, one limitation of using 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% is that it is insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% research. One potential direction is to further investigate its mechanism of action, as well as its effects on other enzymes. Additionally, further research could be done to explore the potential applications of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the synthesis of new drugs and agrochemicals. Finally, further research could be done to explore the potential uses of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% in the development of new diagnostic and therapeutic techniques.
Synthesemethoden
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% can be synthesized from 3-trifluoromethylphenol and pyridine. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80 °C for 8 hours. The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95% has been used in various scientific research applications. It has been used in the synthesis of various compounds such as inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme phosphodiesterase, and inhibitors of the enzyme tyrosinase. It has also been used in the synthesis of drugs such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMHOZZRWBOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)







